Quinoxalin-5-ylmethanamine
Overview
Description
Quinoxalin-5-ylmethanamine is a chemical compound with the molecular formula C9H9N3. It is a derivative of quinoxaline, a heterocyclic aromatic organic compound, and is characterized by the presence of an amine group attached to the quinoxaline ring at the 5-position
Mechanism of Action
Target of Action
Quinoxalin-5-ylmethanamine is a nitrogen-containing heterocyclic compound Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can undergo acid-catalyzed rearrangements, leading to biheterocyclic systems . This suggests that this compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoxaline derivatives are known to be involved in various biochemical processes
Result of Action
Quinoxaline derivatives have been reported to exhibit various biological activities, including antimicrobial, anticonvulsant, and antiproliferative effects
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxalin-5-ylmethanamine can be synthesized through several synthetic routes. One common method involves the reaction of quinoxaline with chloromethane in the presence of a strong base, such as sodium hydride, to introduce the methanamine group. The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to enhance efficiency and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Quinoxalin-5-ylmethanamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoxaline-5-carboxylic acid.
Reduction: Reduction reactions can produce quinoxalin-5-ylmethanol.
Substitution: Substitution reactions can result in the formation of various alkylated derivatives of this compound.
Scientific Research Applications
Quinoxalin-5-ylmethanamine has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Quinoxalin-5-ylmethanamine is similar to other quinoxaline derivatives, such as quinoxaline-2-carboxylic acid and quinoxaline-3-carboxylic acid. its unique structural features, such as the presence of the amine group at the 5-position, distinguish it from these compounds. These structural differences can lead to variations in chemical reactivity and biological activity, making this compound a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
quinoxalin-5-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQDMSPYHFEESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669240 | |
Record name | 1-(Quinoxalin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-47-4 | |
Record name | 1-(Quinoxalin-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30669240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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